molecular formula C12H25N3O B1464506 2-[3-(aminomethyl)piperidin-1-yl]-N-butylacetamide CAS No. 1247044-70-7

2-[3-(aminomethyl)piperidin-1-yl]-N-butylacetamide

Cat. No.: B1464506
CAS No.: 1247044-70-7
M. Wt: 227.35 g/mol
InChI Key: ITOCXBYCDXOCSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(aminomethyl)piperidin-1-yl]-N-butylacetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various drugs and natural products .

Scientific Research Applications

2-[3-(aminomethyl)piperidin-1-yl]-N-butylacetamide has various scientific research applications, including:

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound .

Future Directions

Piperidines and their derivatives continue to be an important area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing task of modern organic chemistry . Future research may focus on discovering new synthetic methods and exploring the biological activities of these compounds .

Biochemical Analysis

Biochemical Properties

2-[3-(aminomethyl)piperidin-1-yl]-N-butylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cyclin-dependent kinase 2, which is crucial for cell cycle regulation . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of beta secretase enzyme, which is involved in the pathogenesis of Alzheimer’s disease . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. For instance, its interaction with cyclin-dependent kinase 2 involves binding to the enzyme’s active site, leading to inhibition of its activity . This inhibition can result in changes in gene expression and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular function, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of enzyme activity and improvement in cellular function. At higher doses, it can lead to toxic or adverse effects . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, it is metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall activity and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding its transport and distribution is essential for predicting its pharmacokinetics and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall efficacy in cellular processes.

Preparation Methods

The synthesis of 2-[3-(aminomethyl)piperidin-1-yl]-N-butylacetamide typically involves the reaction of 3-(aminomethyl)piperidine with N-butylacetamide under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-[3-(aminomethyl)piperidin-1-yl]-N-butylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Comparison with Similar Compounds

2-[3-(aminomethyl)piperidin-1-yl]-N-butylacetamide can be compared with other piperidine derivatives, such as:

Properties

IUPAC Name

2-[3-(aminomethyl)piperidin-1-yl]-N-butylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O/c1-2-3-6-14-12(16)10-15-7-4-5-11(8-13)9-15/h11H,2-10,13H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOCXBYCDXOCSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CN1CCCC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(aminomethyl)piperidin-1-yl]-N-butylacetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[3-(aminomethyl)piperidin-1-yl]-N-butylacetamide
Reactant of Route 3
Reactant of Route 3
2-[3-(aminomethyl)piperidin-1-yl]-N-butylacetamide
Reactant of Route 4
Reactant of Route 4
2-[3-(aminomethyl)piperidin-1-yl]-N-butylacetamide
Reactant of Route 5
2-[3-(aminomethyl)piperidin-1-yl]-N-butylacetamide
Reactant of Route 6
Reactant of Route 6
2-[3-(aminomethyl)piperidin-1-yl]-N-butylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.